5-Bromo-8-fluoroquinoline-3-carboxylic Acid
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Overview
Description
5-Bromo-8-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 and a molecular weight of 270.05 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Bromo-8-fluoroquinoline-3-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the quinoline ring . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Bromo-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-8-fluoroquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
5-Bromo-8-fluoroquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:
8-Fluoroquinoline-3-carboxylic acid: Lacks the bromine atom but shares similar structural features and biological activities.
4-Bromo-8-fluoroquinoline: Similar structure but lacks the carboxylic acid group, which affects its reactivity and applications.
3,4-Dichloro-8-fluoroquinoline: Contains chlorine atoms instead of bromine, leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C10H5BrFNO2 |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
5-bromo-8-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
OSMAGBVAFWAIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1F)C(=O)O)Br |
Origin of Product |
United States |
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